molecular formula C9H15NO4 B1177519 cysteine-rich extensin-like protein CAS No. 150791-15-4

cysteine-rich extensin-like protein

Número de catálogo: B1177519
Número CAS: 150791-15-4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product supplies a highly purified preparation of the cysteine-rich extensin-like protein, a key member of the proline-rich extensin-like receptor-like kinase (PERK) family in plants. These proteins are characterized by an extracellular domain and are believed to contribute to root abiotic stress tolerance and growth control, potentially through cell wall integrity sensing . As receptor-like kinases (RLKs), they are part of one of the largest protein families in plants, playing critical roles in perceiving extracellular signals and activating downstream responses to environmental and developmental cues . Cysteine-rich extensin-like proteins are integral for studies focusing on plant stress adaptation, cellular communication, and the molecular mechanisms of signal transduction across the plasma membrane. Please confirm the specific source organism and protein sequence with the supplier prior to ordering, as these details are critical for experimental design. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Propiedades

Número CAS

150791-15-4

Fórmula molecular

C9H15NO4

Sinónimos

cysteine-rich extensin-like protein

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of CRELP with Related Proteins

Protein Name Structural Features Functional Role Organism Key Differences from CRELP
Cysteine-Rich Extensin-Like Protein (CRELP) Extensin motifs + CRDs; LRRs in some isoforms Cell wall rigidity, stress response Plants (e.g., Arabidopsis, Nicotiana) Combines extensin and CRD modules
Cysteine-Rich 61 (CYR61/CCN1) Insulin-like growth factor-binding domain + CRDs Angiogenesis, tumor progression Animals (e.g., humans) Lacks extensin motifs; functions in extracellular matrix signaling
Secreted Frizzled-Related Proteins (SFRP3/5) Frizzled-like CRD + NTR domain Wnt signaling inhibition Animals (e.g., humans) CRDs bind Wnt ligands; no cell wall association
Cysteine-Rich Receptor Kinases (CRKs) CRD + kinase domain ROS signaling, stress adaptation Plants (e.g., Arabidopsis) Kinase activity absent in CRELP
Proline-Rich Extensin-Like Receptor Kinases (PERKs) Extensin-like domain + kinase domain Cell wall integrity sensing Plants (e.g., Arabidopsis) Kinase domain distinguishes from non-enzymatic CRELP
Leucine-Rich Repeat Extensins (LRXs) LRR + extensin-like domain Root hair development Plants (e.g., Arabidopsis) LRRs mediate ligand interactions; absent in most CRELPs
CAP Superfamily Proteins CRDs + pathogenesis-related (PR-1) domains Immune defense, cancer progression Animals (e.g., humans) PR-1 domains absent in CRELP

Key Research Findings

Functional Divergence in CRDs :

  • CRELPs in Nicotiana alata and Arabidopsis exhibit CRDs with 8–10 conserved cysteines , enabling disulfide bond formation for structural stability . In contrast, animal CRDs (e.g., CYR61, SFRPs) have 10–12 cysteines arranged in distinct spacings (e.g., C-X₆-C in CYR61 vs. C-X₈-C in SFRP5) .

Stress-Responsive Regulation :

  • Under shading stress, CRELPs are upregulated in chrysanthemum to counteract cell wall loosening, while polygalacturonase-inhibiting proteins (PGIPs) are co-induced . In contrast, LRR-extensin-like proteins in Taenia solium cysticerci enhance parasitic defense via wall rigidity .

Domain-Specific Interactions: LRX1 in Arabidopsis interacts with RALF peptides via LRRs to regulate root hair growth, a mechanism absent in non-LRR CRELPs . PERKs bind hydroxyproline-rich motifs via extensin-like domains but phosphorylate downstream targets, unlike CRELPs .

Evolutionary Conservation :

  • Extensin-like CRDs in plants and metazoans (e.g., Brugia malayi, C. elegans) share 15–20% sequence homology , suggesting convergent evolution for structural roles .

Contradictions and Limitations

  • Functional Overlap : Some studies classify LRR-extensin-like proteins (e.g., LRX2) as CRELPs due to shared domains, causing ambiguity .
  • Species-Specific Roles : CRELPs in T. solium cysticerci are hypothesized to mimic plant extensins, but their evolutionary origin remains debated .

Q & A

Q. How are cysteine-rich extensin-like proteins identified and characterized in plant systems?

CRELPs are identified via co-expression analyses (e.g., RNA-seq or microarray data) and validated using techniques like immunoblotting with domain-specific antibodies. Structural characterization often involves mass spectrometry to confirm post-translational modifications (e.g., hydroxyproline glycosylation) and cysteine disulfide bonding patterns. For example, co-expression studies in rice identified Os08g0338600 as a CRELP with similarity to stress-responsive extensins . Purification protocols typically combine cell wall fractionation, size-exclusion chromatography, and affinity tagging in transgenic systems .

Q. What experimental models are suitable for studying CRELP function in developmental processes?

Transgenic plants (e.g., Arabidopsis, rice) with CRELP knockouts or overexpression are primary models. For root growth studies, hydroponic systems coupled with gibberellin (GA) treatment can elucidate CRELP roles in lignin deposition and cell wall rigidity. The OsPEX1 study in rice demonstrated CRELP-mediated root growth inhibition via GA signaling modulation, validated through lignin staining (phloroglucinol-HCl) and qRT-PCR of GA biosynthesis genes . Tissue-specific promoters (e.g., root-hair-specific EXT3 in cowpea) are used to study spatial expression .

Q. Which methodologies are recommended for analyzing CRELP interactions with cell wall components?

Co-immunoprecipitation (Co-IP) with cell wall extracts and yeast two-hybrid screens are standard for identifying CRELP interactors. For example, extensin-like proteins in carrot cell walls were shown to crosslink with pectins via hydroxyproline-rich domains, validated through atomic force microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) . Redox-sensitive GFP biosensors (e.g., Grx1-roGFP2) can map CRELP cysteine oxidation dynamics under stress .

Advanced Research Questions

Q. How can conflicting data on CRELP expression under oxidative stress be resolved?

Discrepancies may arise from tissue-specific redox buffering (e.g., glutathione pools in chloroplasts vs. mitochondria) or stressor specificity (e.g., methyl viologen vs. H₂O₂). To address this, use compartment-specific redox biosensors (e.g., chloroplast-targeted roGFP2-Orp1) and parallel transcriptomic profiling. The oxidation kinetics of CRELPs in Arabidopsis chloroplasts under methyl viologen treatment revealed light-dependent activation, which was absent in mitochondrial-targeted sensors . Normalize data to tissue-specific controls (e.g., root vs. leaf extracts) .

Q. What strategies optimize CRISPR-Cas9 editing for CRELP functional studies in non-model species?

Design sgRNAs targeting conserved cysteine-rich domains or extensin-like motifs (e.g., Pro-rich repeats). Validate edits using T7 endonuclease assays and Sanger sequencing. For cowpea CRELPs, a dual-sgRNA system targeting EXT3 and EXT26 achieved biallelic knockouts, with phenotyping focused on root hair development and pathogen resistance . Combine with RNAi knockdowns to confirm redundancy among paralogs.

Q. How do CRELPs integrate hormonal and redox signaling pathways during stress acclimation?

Use hormone biosynthesis inhibitors (e.g., paclobutrazol for GA) and redox modulators (e.g., diamide for glutathione oxidation) in factorial experiments. In rice, OsPEX1 knockdown reduced ROS accumulation under drought but increased GA sensitivity, suggesting crosstalk between CRELP-mediated lignin deposition and GA catabolism. Quantify hormone levels via LC-MS and correlate with CRELP oxidation states using thioredoxin-trapping assays .

Q. What computational tools predict CRELP interaction networks in cell wall remodeling?

Co-expression networks (e.g., WGCNA) using RNA-seq datasets from stress-treated tissues can prioritize interacting partners. For example, rice CRELPs co-expressed with orthophosphate dikinase (Os03g0432100) and PR1a-like proteins (Os07g0129300) suggest roles in phosphate metabolism and pathogen response . Molecular dynamics simulations of CRELP-Pectin complexes (e.g., GROMACS) model crosslinking dynamics under varying pH/ionic conditions .

Methodological Guidelines

  • For redox state analysis : Use in situ trapping with monobromobimane (mBBr) to label reduced cysteine residues, followed by HPLC quantification .
  • For gene-editing validation : Include phenotypic rescue experiments (e.g., complementation with wild-type CRELP) and multi-omics integration (proteomics + metabolomics) .
  • For structural studies : Combine X-ray crystallography of recombinant CRELP domains (expressed in Pichia pastoris) with small-angle X-ray scattering (SAXS) for full-length flexibility analysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.